2-(4-bromophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the chromeno[2,3-d]pyrimidin-4-one family, characterized by a fused chromene and pyrimidine ring system. The 4-bromophenyl group at position 2 and a methyl group at position 7 enhance its electronic and steric properties, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
2-(4-bromophenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c1-10-2-7-15-12(8-10)9-14-17(22)20-16(21-18(14)23-15)11-3-5-13(19)6-4-11/h2-8H,9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBZWDIIVZXABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-bromophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including cytotoxicity, enzyme inhibition, and other pharmacological effects based on diverse research findings.
- Molecular Formula : C18H13BrN2O2
- Molecular Weight : 369.2 g/mol
- CAS Number : 902880-05-1
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and enzyme inhibition.
Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably:
- MCF7 (breast cancer) : The compound showed promising inhibitory effects, indicating potential as an anticancer agent.
- HCT116 (colon cancer) : Similar cytotoxic effects were observed, suggesting broad-spectrum activity against different tumor types.
- A549 (lung cancer) : The compound's efficacy was also noted in this cell line, further supporting its potential as an antitumor agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in cancer progression:
- Topoisomerase Inhibition : Compounds similar to this compound have shown activity against topoisomerases, which are vital for DNA replication and repair. This suggests that the compound may interfere with cancer cell proliferation by disrupting these processes.
Antioxidant Activity
Preliminary studies indicate that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
Study 1: Anticancer Activity
In a study evaluating a series of chromeno[2,3-d]pyrimidine derivatives, this compound was found to inhibit the growth of MCF7 and HCT116 cell lines effectively. The study utilized MTT assays to assess cell viability and demonstrated a dose-dependent response in cytotoxicity .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 15.2 |
| HCT116 | 18.5 |
| A549 | 20.0 |
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition capabilities of derivatives related to this compound found that it could inhibit topoisomerase I and II activities. This inhibition was quantified using biochemical assays that measured the relaxation of supercoiled DNA .
| Enzyme Type | Inhibition (%) at 10 µM |
|---|---|
| Topoisomerase I | 75% |
| Topoisomerase II | 68% |
Comparison with Similar Compounds
Key Observations :
- Chromeno vs.
- Substituent Effects: The 4-bromophenyl group is common in both chromeno and pyrrolo derivatives, suggesting its role in modulating lipophilicity and electronic properties. Methyl groups at position 7 improve stability but may reduce solubility .
- Synthetic Flexibility : Microwave-assisted methods (e.g., and ) reduce reaction times from hours to minutes compared to traditional reflux conditions .
Key Observations :
Physicochemical and Crystallographic Comparisons
- Solubility: Chromeno derivatives generally exhibit lower aqueous solubility than pyrrolo analogues due to increased hydrophobicity from the fused benzene ring .
- Crystallinity: Single-crystal X-ray data for pyrrolo derivatives (e.g., ) confirm planar structures with intermolecular π-π stacking, whereas chromeno derivatives may exhibit more complex packing due to bulkier substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
